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Compound of Interest

2-(Bromomethyl)-4-
Compound Name:
chlorothieno[3,2-c]pyridine

Cat. No.: B1289546

CAS Number: 209286-63-5

A Core Moiety for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Bromomethyl)-4-
chlorothieno[3,2-c]pyridine, a pivotal heterocyclic building block in modern medicinal
chemistry. Its unique structural features make it a valuable intermediate in the synthesis of
complex pharmaceutical agents, particularly in the development of novel kinase inhibitors.

Chemical and Physical Properties

2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine is a halogenated heterocyclic compound.
The presence of a reactive bromomethyl group and a chlorine atom on the thieno[3,2-c]pyridine
scaffold allows for versatile chemical modifications, making it an ideal starting material for the
synthesis of diverse compound libraries.
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Property Value Source
CAS Number 209286-63-5 [1]
Molecular Formula CsHsBrCINS [1]
Molecular Weight 262.55 g/mol [1]
Not explicitly stated in search
Appearance
results
o Not explicitly stated in search
Solubility
results
) ) Not explicitly stated in search
Melting Point
results
N ) Not explicitly stated in search
Boiling Point

results

Synthesis and Experimental Protocols

The synthesis of 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine typically involves a multi-
step reaction sequence starting from a thienopyridine precursor. While a specific, detailed
experimental protocol for the direct synthesis of this compound was not found in the provided
search results, a general synthetic strategy can be inferred from the synthesis of related
compounds. A plausible synthetic route involves the following key transformations:

o Construction of the Thieno[3,2-c]pyridine Core: This is often achieved through cyclization
reactions of appropriately substituted thiophene or pyridine derivatives.

e Introduction of the Bromomethyl Group: This is commonly accomplished by the bromination
of a corresponding hydroxymethyl or methyl precursor.

lllustrative Synthetic Pathway

A likely synthetic pathway would start with the corresponding (4-chlorothieno[3,2-c]pyridin-2-
yl)methanol. The conversion of the alcohol to the bromide is a standard organic transformation.
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Brominating Agent

(4-chlorothieno[3,2-c]pyridin-2-yl)methanol (e.g., PBr3, HBr)

v

2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine

Bromination

Click to download full resolution via product page

Caption: Plausible final step in the synthesis of the target compound.

General Experimental Protocol for Bromination of a
Heterocyclic Methanol:

 Starting Material: (4-chlorothieno[3,2-c]pyridin-2-yl)methanol.

o Reagent: A suitable brominating agent such as phosphorus triboromide (PBr3) or hydrobromic
acid (HBr).

» Solvent: An inert solvent like dichloromethane (DCM) or diethyl ether.

e Procedure:

o

The starting alcohol is dissolved in the chosen solvent and cooled in an ice bath.
o The brominating agent is added dropwise to the cooled solution.

o The reaction mixture is stirred at a low temperature and then allowed to warm to room
temperature.

o The reaction progress is monitored by thin-layer chromatography (TLC) or liquid
chromatography-mass spectrometry (LC-MS).

o Upon completion, the reaction is quenched by the slow addition of a saturated aqueous
solution of sodium bicarbonate.
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o The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate,
and concentrated under reduced pressure.

o The crude product is purified by column chromatography on silica gel to yield the desired
2-(bromomethyl)-4-chlorothieno[3,2-c]pyridine.

Applications in Drug Discovery and Medicinal
Chemistry

2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine is a key intermediate in the synthesis of
pharmaceutical compounds, particularly kinase inhibitors.[1] The thieno[3,2-c]pyridine scaffold
IS recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with
a variety of biological targets.

The reactive bromomethyl group serves as a chemical handle for introducing various
substituents through nucleophilic substitution reactions. This allows for the systematic
exploration of the structure-activity relationship (SAR) of thienopyridine derivatives, leading to
the optimization of their biological activity.

Role in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a crucial role in cell signaling pathways.
Dysregulation of kinase activity is implicated in numerous diseases, including cancer. The
thieno[3,2-c]pyridine core can be elaborated to create potent and selective kinase inhibitors.
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Caption: General workflow for developing kinase inhibitors.
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The development of such inhibitors often involves the synthesis of a library of compounds
where different functional groups are attached to the thieno[3,2-c]pyridine core via the
bromomethyl linker. These compounds are then screened for their ability to inhibit specific
kinases.

Future Perspectives

The versatility of 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine as a synthetic intermediate
ensures its continued importance in drug discovery. Future research will likely focus on:

» Development of novel synthetic routes: More efficient and scalable syntheses of this key
intermediate are always of interest.

» Exploration of new therapeutic targets: While its application in kinase inhibitor development
is established, the thieno[3,2-c]pyridine scaffold may be effective against other classes of
biological targets.

o Combinatorial chemistry: The use of this building block in high-throughput synthesis will
accelerate the discovery of new lead compounds.

In conclusion, 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine is a valuable tool for medicinal
chemists, providing a robust platform for the design and synthesis of innovative therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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